N-(3,4-dimethoxyphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide
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Overview
Description
N-(3,4-dimethoxyphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide is a complex organic compound characterized by its intricate molecular structure. This compound features a nitro group, a pyrazolyl group, and a carboxamide group attached to a phenyl ring, which is further substituted with methoxy groups. The presence of these functional groups makes it a subject of interest in various scientific fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Similar compounds, such as pyrazoline derivatives, have been found to interact with acetylcholinesterase (ache), a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates .
Mode of Action
It’s worth noting that pyrazoline derivatives have been studied for their potential anti-neurotoxic effects, particularly their ability to inhibit ache activity .
Biochemical Pathways
Related compounds, such as pyrazoline derivatives, have been associated with the regulation of reactive oxygen species (ros) and oxidative stress .
Result of Action
Related compounds, such as pyrazoline derivatives, have been associated with a reduction in ache activity, leading to changes in nerve pulse transmission and behavior in both mammals and fish .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethoxyphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide typically involves multiple steps, starting with the preparation of the core phenyl ring. The nitration of the phenyl ring is achieved using nitric acid, while the introduction of the pyrazolyl group can be done through a reaction with hydrazine and a suitable aldehyde or ketone. The carboxamide group is introduced using an amine source and a carboxylic acid derivative.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or batch processes to ensure consistency and scalability. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to produce nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group, resulting in a different set of derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like iron and hydrochloric acid or hydrogen gas and a catalyst are often used.
Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.
Major Products Formed:
Oxidation: Nitroso derivatives, nitrate esters.
Reduction: Amines, hydroxylamines.
Substitution: Halogenated derivatives, alkylated products.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand cellular processes and interactions.
Medicine: The compound has potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
N-(3,4-dimethoxyphenyl)-3-nitrobenzenecarboxamide: Lacks the pyrazolyl group.
N-(3,4-dimethoxyphenyl)-4-(1H-pyrazol-1-yl)benzenecarboxamide: Lacks the nitro group.
N-(3,4-dimethoxyphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzamide: Similar structure but different functional group placement.
Uniqueness: N-(3,4-dimethoxyphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide stands out due to its combination of nitro, pyrazolyl, and carboxamide groups, which confer unique chemical and biological properties not found in its similar counterparts.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-3-nitro-4-pyrazol-1-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O5/c1-26-16-7-5-13(11-17(16)27-2)20-18(23)12-4-6-14(15(10-12)22(24)25)21-9-3-8-19-21/h3-11H,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOLIPTJFMJTZNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)N3C=CC=N3)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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